HPPD Enzyme Inhibition Potency of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione vs. Potent Cyclohexanedione-Derived Inhibitors
5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione exhibits extremely weak inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), requiring high concentrations to achieve complete enzyme inactivation. In contrast, optimized cyclohexane-1,3-dione derivatives like NTBC (2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione) and the natural product-derived acylcyclohexanedione 'Compound 7' are over four orders of magnitude more potent [1] [2].
| Evidence Dimension | In vitro HPPD Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | Complete inhibition at a concentration of 0.5-1.0 mM (500,000 - 1,000,000 nM) |
| Comparator Or Baseline | NTBC (nitisinone): IC50 ≈ 40 nM; Acylcyclohexanedione 'Compound 7': IC50 = 40 nM |
| Quantified Difference | >12,500-fold difference in potency (target compound concentration for full inhibition vs. NTBC IC50). |
| Conditions | In vitro enzyme assay for 4-hydroxyphenylpyruvate dioxygenase (HPPD). |
Why This Matters
This quantitative disparity establishes the compound's primary utility not as a lead candidate, but as a weakly active control, a chemical biology probe for target engagement studies at high concentrations, or a starting point for medicinal chemistry optimization.
- [1] BindingDB. (2007). Assay Summary for ChEMBL_549 (CHEMBL615569): Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). View Source
- [2] Huang, J. L., Liu, H. G., & Yang, D. Y. (2003). Acylcyclohexanedione derivatives as potential in vivo sequential inhibitors of 4-hydroxyphenylpyruvate dioxygenase and GA20 3β-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 13(5), 927–930. View Source
